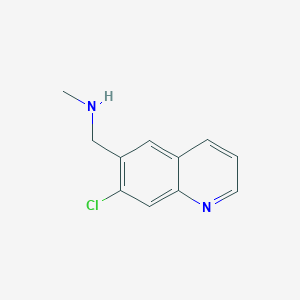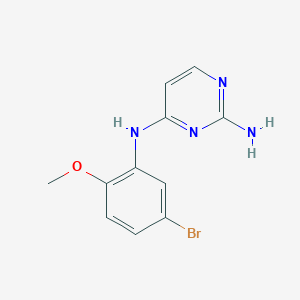
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine typically involves a series of chemical reactions. One common method includes the reaction of 5-bromo-2-methoxyaniline with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives with potential pharmacological properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinase C (PKC) and nuclear factor kappa B (NF-κB). This inhibition can lead to the reduction of inflammatory responses and the protection of neuronal cells from damage . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparación Con Compuestos Similares
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
5-bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its selective inhibition of protein kinase C, this compound shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H11BrN4O |
|---|---|
Peso molecular |
295.14 g/mol |
Nombre IUPAC |
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4O/c1-17-9-3-2-7(12)6-8(9)15-10-4-5-14-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) |
Clave InChI |
NUEPYARFBVJHAN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)NC2=NC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


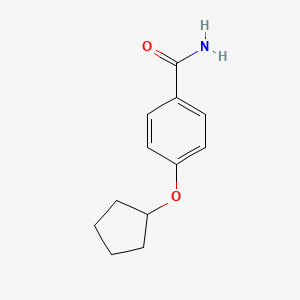
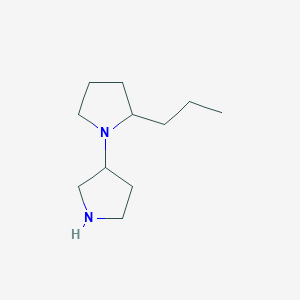

![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
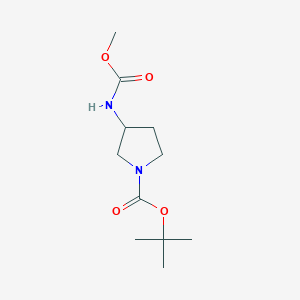
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
![5-[3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13882258.png)
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
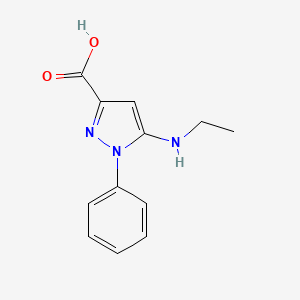
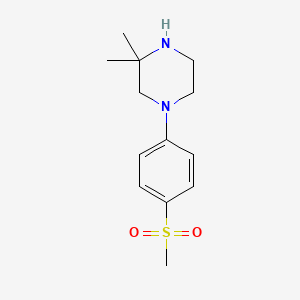

![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
